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Compound of Interest

Compound Name: Elacridar Hydrochloride

Cat. No.: B7934595

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Elacridar Hydrochloride
(HCI), a potent third-generation dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast
Cancer Resistance Protein (BCRP/ABCG?2). Elacridar is an invaluable tool in
neuropharmacology and drug development for its ability to modulate the blood-brain barrier
(BBB) and enhance the central nervous system (CNS) penetration of various therapeutic
agents. This document details its mechanism of action, summarizes key quantitative data,
provides established experimental protocols, and visualizes complex processes to facilitate its
effective use in research.

Core Concepts: Elacridar and the Blood-Brain
Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that
prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid
of the central nervous system where neurons reside. This protection is mediated by tight
junctions between the endothelial cells and the activity of ATP-binding cassette (ABC) efflux
transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]
[2] These transporters actively pump a wide variety of xenobiotics, including many drugs, out of
the brain endothelial cells and back into the bloodstream, thus limiting their CNS accumulation
and therapeutic efficacy.[1][2]
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Elacridar is a potent, non-competitive inhibitor of both P-gp and BCRP.[3] By blocking the
function of these efflux pumps at the BBB, Elacridar can significantly increase the brain
penetration of co-administered drugs that are substrates of P-gp and/or BCRP.[4][5] This
makes it a critical research tool for investigating the role of these transporters in drug
distribution to the CNS and a potential adjunctive therapy to improve the efficacy of drugs
targeting brain diseases.[4][5]

Chemical and Physical Properties of Elacridar

Property Value Reference

N-(4-(2-(1,2,3,4-tetrahydro-6,7-
dimethoxy-2-

IUPAC Name isoquinolinyl)ethyl)phenyl)-9,10  [6]
-dihydro-5-methoxy-9-oxo-4-
acridine carboxamide

Molecular Formula C34H33N30s [7]
Molecular Weight 563.64 g/mol [6]
CAS Number 143664-11-3 [7]

Practically insoluble in water.
Solubility Soluble in DMSO (>56.4 [8][9]
mg/mL).

Mechanism of Action

Elacridar's primary mechanism of action is the direct inhibition of P-gp and BCRP.[10][11] While
the exact binding site and conformational changes induced by Elacridar are still under
investigation, it is understood to be a non-competitive inhibitor.[3] In addition to direct inhibition,
some evidence suggests that Elacridar may also downregulate the expression of these
transporters. One study indicated that Elacridar treatment of brain microvessels led to a
reduction in P-gp and BCRP protein levels, an effect potentially mediated through the activation
of the NF-kB signaling pathway.[12]

Below is a diagram illustrating the proposed signaling pathway for Elacridar-mediated
downregulation of P-gp and BCRP at the blood-brain barrier.
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Elacridar's potential signaling pathway for transporter downregulation.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the

efficacy of Elacridar in modulating the BBB.

Table 1: Inhibitory Potency of Elacridar

Transporter Assay System ICso0 | EDso Reference
P-gp [3H]azidopine labeling ICs0: 0.16 uM [13]
P (R)-["Clverapami EDso: 1.2 0.1 mgkg  [14]
- 50. 1.2+0.1m
» PET in rats 99
Mitoxantrone transport
BCRP in BCRP- ICs0: 250 NM [14]

overexpressing cells

Table 2: Pharmacokinetic Parameters of Elacridar in

Mice
.. Kp
Administr . Absolute
. TY TY (AUCDbrai . . Referenc
ation Dose . Bioavaila
(plasma) (brain) n/AUCpla . e
Route bility
sma)

Intravenou

2.5 mg/kg 4.4h 15h 0.82 - [15]
s (IV)
Intraperiton

100 mglkg ~4h - 0.43 0.01 [15]
eal (IP)
Oral (PO) 100 mg/kg  ~20h - 4.31 0.22 [15]
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Table 3: Effect of Elacridar on Brain Accumulation of P-

gp/BCRP Substrates @@

Fold Increase

in
Substrate Species Elacridar Dose . Reference
Brain/Plasma
Ratio
Digoxin Mouse 5 mg/kg IV 4-fold [10]
Quinidine Mouse 5 mg/kg IV 38-fold [10]
Talinolol Mouse 5 mg/kg IV 2-fold [10]
Quinidine Rat 5 mg/kg IV 70-fold [10]
Sunitinib Mouse 100 mg/kg PO 12-fold [4]
Increased
Topotecan Mouse - [1]

bioavailability

Increased
Paclitaxel Mouse - plasma [1]

concentration

Table 4: Brain-to-Plasma Concentration Ratios of

lacridar in Diff : 2 kg V)

Mouse Genotype Brain-to-Plasma Ratio (Kp) Reference
Wild-Type 0.82 [16]
Mdrla/b (-/-) (P-gp knockout) 3.5 [16]
Berpl (-/-) (BCRP knockout) 6.6 [16]

Mdrla/b (-/-) Berpl (-/-) (Dual

15 [16]
knockout)

Experimental Protocols
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This section provides detailed methodologies for key experiments involving Elacridar in BBB
research.

In Vivo Assessment of BBB Penetration using Elacridar
in Rodents

Objective: To determine if a test compound is a substrate of P-gp and/or BCRP at the BBB.
Materials:

e Test compound

Elacridar Hydrochloride

Vehicle for test compound and Elacridar (e.g., DMSO, propylene glycol, water mixture)[16]

Male CD-1 mice or Sprague-Dawley rats[10]

UPLC-MS/MS system for bioanalysis[10]

Protocol:

Animal Groups: Divide animals into two groups: Group 1 receives the test compound alone,
and Group 2 receives Elacridar prior to the test compound.[10]

o Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg. A pre-
treatment time of 30 minutes before administering the test compound is often optimal.[10]

e Test Compound Administration: Administer the test compound at the desired dose and route
(e.g., IV or PO).

o Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and
7 hours post-dose of the test compound).[10]

o Sample Processing: Immediately centrifuge blood to separate plasma. Homogenize brain
tissue in a suitable buffer (e.g., PBS).[10]
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o Bioanalysis: Determine the concentrations of the test compound in plasma and brain
homogenates using a validated UPLC-MS/MS method.

o Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area
under the curve for the brain and plasma (AUCbrain/AUCplasma). A significant increase in
this ratio in the Elacridar-treated group compared to the control group indicates that the test

compound is a substrate of P-gp and/or BCRP.[10]

The following diagram illustrates the workflow for this in vivo experiment.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.ingentaconnect.com/contentone/ben/dml/2012/00000006/00000002/art00010?crawler=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Divide rodents into two groups

:

Group 2:
Elacridar (5 mg/kg 1V)

Group 1:
Vehicle Control

Administer Vehicle Wait 30 minutes

Y

Administer Test Compound to both groups

:

Collect Blood and Brain Samples
at multiple time points

:

UPLC-MS/MS Analysis of
Drug Concentrations

Calculate Brain/Plasma Ratios

Compare Ratios between groups

Conclusion:
Is the compound a P-gp/BCRP substrate?

Click to download full resolution via product page

Workflow for in vivo assessment of BBB penetration using Elacridar.
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Logical Relationship of Elacridar's Action at the BBB

The following diagram illustrates the logical relationship of how Elacridar enhances drug
delivery to the brain.
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Logical flow of Elacridar's effect on drug concentration in the brain.

Conclusion
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Elacridar Hydrochloride is a powerful and indispensable tool for researchers investigating the
blood-brain barrier. Its potent dual inhibition of P-gp and BCRP provides a reliable method to
probe the involvement of these key efflux transporters in limiting the CNS penetration of
therapeutic agents. The quantitative data and experimental protocols provided in this guide
offer a solid foundation for designing and interpreting studies aimed at overcoming the
challenges of drug delivery to the brain. As research continues to unravel the complexities of
the BBB, Elacridar will undoubtedly remain a cornerstone of preclinical and potentially clinical
strategies to enhance the efficacy of drugs targeting the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at
the blood-brain barrier: a small-animal positron emission tomography and in vitro study -
PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Elacridar as Adjuvant with Anticancer Drugs for Brain Tumors-Delivery, Safety, Efficacy
and Toxicity | Semantic Scholar [semanticscholar.org]

» 3. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological
Disorders - PMC [pmc.ncbi.nlm.nih.gov]

e 4. glpbio.com [glpbio.com]
e 5. oaepublish.com [oaepublish.com]

e 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian
Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]

e 7. Elacridar | C34H33N305 | CID 119373 - PubChem [pubchem.ncbi.nim.nih.gov]
e 8. DOT Language | Graphviz [graphviz.org]

» 9. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 10. ingentaconnect.com [ingentaconnect.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b7934595?utm_src=pdf-body
https://www.benchchem.com/product/b7934595?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23305710/
https://pubmed.ncbi.nlm.nih.gov/23305710/
https://pubmed.ncbi.nlm.nih.gov/23305710/
https://www.semanticscholar.org/paper/Elacridar-as-Adjuvant-with-Anticancer-Drugs-for-and-Khaitan-Lincy/e07f5cde37613ff4cf82844683ab918f14efe107
https://www.semanticscholar.org/paper/Elacridar-as-Adjuvant-with-Anticancer-Drugs-for-and-Khaitan-Lincy/e07f5cde37613ff4cf82844683ab918f14efe107
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681613/
https://www.glpbio.com/elacridar.html
https://www.oaepublish.com/articles/cdr.2019.31
https://www.mdpi.com/1422-0067/26/3/1124
https://www.mdpi.com/1422-0067/26/3/1124
https://pubchem.ncbi.nlm.nih.gov/compound/Elacridar
https://graphviz.org/doc/info/lang.html
https://pubmed.ncbi.nlm.nih.gov/27864786/
https://pubmed.ncbi.nlm.nih.gov/27864786/
https://www.ingentaconnect.com/contentone/ben/dml/2012/00000006/00000002/art00010?crawler=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian
Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nim.nih.gov]

e 12. mdpi.com [mdpi.com]
e 13. selleckchem.com [selleckchem.com]

o 14. Dose-response assessment of tariquidar and elacridar and regional quantification of P-
glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC
[pmc.ncbi.nlm.nih.gov]

» 15. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration
in the Mouse - PMC [pmc.ncbi.nim.nih.gov]

o 16. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the
Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous
System - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Elacridar Hydrochloride: A Technical Guide for Blood-
Brain Barrier Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7934595#elacridar-hydrochloride-for-blood-brain-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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